molecular formula C26H28F2N4O2 B4304919 N-[(ADAMANTAN-1-YL)METHYL]-7-(DIFLUOROMETHYL)-5-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE

N-[(ADAMANTAN-1-YL)METHYL]-7-(DIFLUOROMETHYL)-5-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE

Cat. No.: B4304919
M. Wt: 466.5 g/mol
InChI Key: JDGNTSFIBPKXJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(ADAMANTAN-1-YL)METHYL]-7-(DIFLUOROMETHYL)-5-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of an adamantyl group, a difluoromethyl group, and a methoxyphenyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(ADAMANTAN-1-YL)METHYL]-7-(DIFLUOROMETHYL)-5-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This is achieved through cyclization reactions involving appropriate precursors.

    Introduction of the adamantylmethyl group: This step involves alkylation reactions using adamantylmethyl halides under basic conditions.

    Incorporation of the difluoromethyl group: This is typically done using difluoromethylating agents.

    Attachment of the methoxyphenyl group: This step involves coupling reactions with methoxyphenyl derivatives.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-[(ADAMANTAN-1-YL)METHYL]-7-(DIFLUOROMETHYL)-5-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the adamantylmethyl or methoxyphenyl groups using appropriate nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with altered functional groups.

Scientific Research Applications

N-[(ADAMANTAN-1-YL)METHYL]-7-(DIFLUOROMETHYL)-5-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[(ADAMANTAN-1-YL)METHYL]-7-(DIFLUOROMETHYL)-5-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • N-(1-adamantylmethyl)-7-(trifluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
  • N-(1-adamantylmethyl)-7-(difluoromethyl)-5-(4-hydroxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Comparison:

  • Structural Differences : The presence of different substituents (e.g., trifluoromethyl vs. difluoromethyl, methoxyphenyl vs. hydroxyphenyl) can significantly impact the compound’s chemical properties and reactivity.
  • Unique Features : N-[(ADAMANTAN-1-YL)METHYL]-7-(DIFLUOROMETHYL)-5-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-(1-adamantylmethyl)-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28F2N4O2/c1-34-19-4-2-18(3-5-19)21-9-22(23(27)28)32-24(31-21)20(13-30-32)25(33)29-14-26-10-15-6-16(11-26)8-17(7-15)12-26/h2-5,9,13,15-17,23H,6-8,10-12,14H2,1H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDGNTSFIBPKXJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)NCC45CC6CC(C4)CC(C6)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(ADAMANTAN-1-YL)METHYL]-7-(DIFLUOROMETHYL)-5-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N-[(ADAMANTAN-1-YL)METHYL]-7-(DIFLUOROMETHYL)-5-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N-[(ADAMANTAN-1-YL)METHYL]-7-(DIFLUOROMETHYL)-5-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N-[(ADAMANTAN-1-YL)METHYL]-7-(DIFLUOROMETHYL)-5-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N-[(ADAMANTAN-1-YL)METHYL]-7-(DIFLUOROMETHYL)-5-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N-[(ADAMANTAN-1-YL)METHYL]-7-(DIFLUOROMETHYL)-5-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE

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